1-(2-Naphthalen-2-yloxyethyl)azepane
Description
1-(2-Naphthalen-2-yloxyethyl)azepane is a seven-membered azepane derivative featuring a naphthalenyloxyethyl substituent. Azepane-based compounds are widely studied for their biological relevance, including antidiabetic, anticancer, and antiviral activities . The naphthalene moiety in this compound likely enhances lipophilicity and π-π stacking interactions, which could improve binding affinity to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-2-6-12-19(11-5-1)13-14-20-18-10-9-16-7-3-4-8-17(16)15-18/h3-4,7-10,15H,1-2,5-6,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOWHBVTHKHPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Naphthalen-2-yloxyethyl)azepane can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with 2-chloroethylamine to form 2-(2-naphthyloxy)ethylamine, which is then cyclized to form the azepane ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2-Naphthalen-2-yloxyethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced azepane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted azepane and naphthalene derivatives .
Scientific Research Applications
1-(2-Naphthalen-2-yloxyethyl)azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound has been studied for its potential as a DNA-binding agent and as an inhibitor of certain enzymes.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Naphthalen-2-yloxyethyl)azepane involves its interaction with specific molecular targets. For instance, it can bind to DNA, thereby interfering with DNA replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues of 1-(2-Naphthalen-2-yloxyethyl)azepane include:
Stability and Pharmacokinetics
- Metabolic Stability : Azepane rings are generally more resistant to oxidative metabolism than smaller amines (e.g., piperidine), as seen in 11β-HSD1 inhibitors .
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